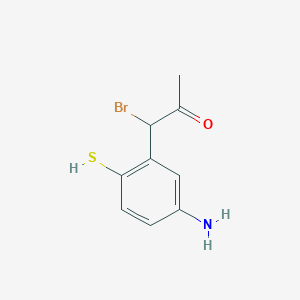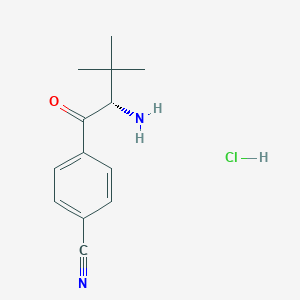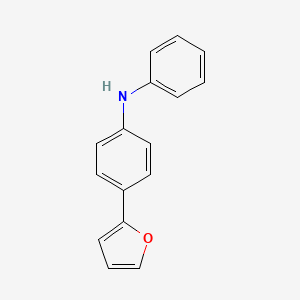
4-Amino-3,4-dihydronaphthalen-1(2H)-one hbr
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrobromide is a chemical compound that belongs to the class of aminotetralins. This compound is characterized by the presence of an amino group at the 4-position and a ketone group at the 1-position of the naphthalene ring system. It is often used in various chemical and biological research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The reduction can be achieved using hydrogenation in the presence of a palladium catalyst or by using chemical reducing agents such as tin(II) chloride in hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation processes using continuous flow reactors to ensure efficient and consistent production. The hydrobromide salt is then formed by reacting the free base with hydrobromic acid under controlled conditions to yield the desired product .
化学反应分析
Types of Reactions
4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrobromide involves its interaction with specific molecular targets within biological systems. The amino group can form hydrogen bonds with various biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Amino-1,8-naphthalimide: Known for its fluorescence properties and used in photophysical studies.
4-Amino-3,4-dihydronaphthalen-1(2H)-one: The free base form without the hydrobromide salt.
Uniqueness
4-Amino-3,4-dihydronaphthalen-1(2H)-one hydrobromide is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions and its potential applications in various fields of research. Its hydrobromide salt form enhances its solubility and stability, making it more suitable for certain applications compared to its free base form.
属性
分子式 |
C10H12BrNO |
|---|---|
分子量 |
242.11 g/mol |
IUPAC 名称 |
4-amino-3,4-dihydro-2H-naphthalen-1-one;hydrobromide |
InChI |
InChI=1S/C10H11NO.BrH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-4,9H,5-6,11H2;1H |
InChI 键 |
HPNJWDUXICGTIW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C2=CC=CC=C2C1N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



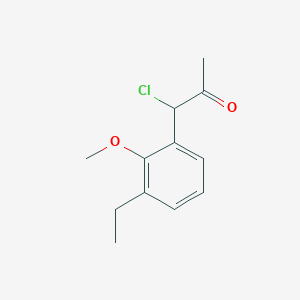



![2-[(4-Bromophenyl)methoxy]benzamide](/img/structure/B14044133.png)
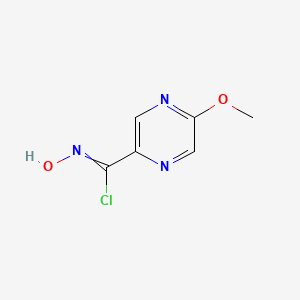
![Tert-butyl (3S)-3-(2-oxo-1,2-dihydro-3H-imidazo[4,5-B]pyridin-3-YL)pyrrolidine-1-carboxylate](/img/structure/B14044150.png)
